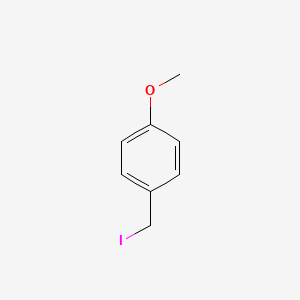

1-(Iodomethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOJRAXIUZWNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471801 | |

| Record name | p-methoxybenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70887-29-5 | |

| Record name | p-methoxybenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodomethyl 4 Methoxybenzene

Iodination of 4-Methoxybenzyl Alcohol

A primary and direct route to 1-(iodomethyl)-4-methoxybenzene is the substitution of the hydroxyl group of 4-methoxybenzyl alcohol. This transformation relies on activating the alcohol to create a good leaving group, which is then displaced by an iodide nucleophile.

Reagent Systems and Conditions (e.g., Iodine/Phosphorus Trichloride, Iodine/Triphenylphosphine)

Various reagent systems have been developed for the efficient iodination of alcohols. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂), is a common and effective method for converting alcohols to alkyl iodides. commonorganicchemistry.com In this procedure, the alcohol is treated with a pre-formed complex of triphenylphosphine and iodine. ias.ac.inpearson.com The reaction is typically carried out in a suitable solvent like dichloromethane. ias.ac.in An optimized version of this method for benzylic alcohols involves using a 1.5:1.5:1 molar ratio of triphenylphosphine/iodine/alcohol, which can lead to excellent yields. ias.ac.in

Alternative systems employing Lewis acids to activate the alcohol have also proven effective. The use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in conjunction with sodium iodide (NaI) in refluxing acetonitrile (B52724) provides an exceedingly mild method for preparing iodides from alcohols. cmu.eduorganic-chemistry.org For benzyl (B1604629) alcohol, complete conversion was achieved after 20 hours at reflux temperature using 1.5 equivalents of the cerium salt and 1.2 equivalents of NaI. cmu.edu Similarly, systems like zirconium tetrachloride (ZrCl₄) and NaI in acetonitrile can convert benzyl alcohol to benzyl iodide in as little as 10 minutes at room temperature with high purity and yield. mdma.ch

Heterogeneous reagents have also been developed, such as "Silphos" [P(Cl)₃−n(SiO₂)n], a silica-based phosphine (B1218219) reagent. This reagent, in the presence of molecular halogen, converts alcohols to their corresponding iodides in refluxing acetonitrile, with the advantage of easy separation of the silica-based byproduct by simple filtration. organic-chemistry.org

Table 1: Reagent Systems for Iodination of Benzylic Alcohols

| Reagent System | Substrate | Solvent | Conditions | Yield | Reference(s) |

| PPh₃ / I₂ / Polymer-supported DMAP | Benzylic Alcohols | Dichloromethane | Room Temp. | Good to Excellent | ias.ac.in |

| CeCl₃·7H₂O / NaI | Benzyl Alcohol | Acetonitrile | Reflux, 20 h | Complete Conversion | cmu.eduorganic-chemistry.org |

| ZrCl₄ / NaI | Benzyl Alcohol | Acetonitrile | Room Temp., 10 min | 95% | mdma.ch |

| Silphos / I₂ | Alcohols | Acetonitrile | Reflux | High to Quantitative | organic-chemistry.org |

Mechanistic Considerations of Alcohol Iodination

The iodination of alcohols with triphenylphosphine and iodine proceeds through a well-established mechanism. Initially, triphenylphosphine acts as a nucleophile, attacking an iodine molecule to form an iodotriphenylphosphonium iodide intermediate [(Ph₃P-I)⁺I⁻]. pearson.com The alcohol's oxygen atom then attacks the electrophilic phosphorus atom of this complex, displacing an iodide ion and forming an alkyloxytriphenylphosphonium iodide.

The final step involves a nucleophilic attack by the displaced iodide ion on the carbon atom bearing the oxygen. This proceeds via an Sₙ2 mechanism, leading to the formation of the alkyl iodide and triphenylphosphine oxide (Ph₃P=O) as a byproduct. commonorganicchemistry.com This Sₙ2 pathway results in the inversion of stereochemistry if the alcohol is chiral. commonorganicchemistry.com

In methods employing Lewis acids like CeCl₃, it is believed that the Lewis acid coordinates to the alcohol's oxygen atom. cmu.edu This coordination creates an excellent leaving group. Subsequent dehydration of an intermediate oxonium ion generates a carbocationic species, which is then attacked by the soft iodide nucleophile to yield the final iodide product. cmu.edu

Reductive Iodination Approaches

An alternative strategy for synthesizing benzyl iodides involves the reductive iodination of the corresponding aldehyde, in this case, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). wikipedia.org This approach transforms a carbonyl group directly into an iodomethyl group.

Transformation of Aldehydes to Benzyl Iodides

A method for the reductive iodination of various aromatic aldehydes to produce benzyl iodides utilizes phosphorous acid (H₃PO₃) and iodine. organic-chemistry.org This system effectively converts the aldehyde functional group into the desired benzyl iodide. The resulting benzyl iodides can be versatile intermediates for further reactions. organic-chemistry.org

Application of Organosilane Reagents

Organosilane reagents offer another avenue for the reductive iodination of carbonyl compounds. The combination of 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) and iodine has been shown to produce alkyl iodides from carbonyl compounds in good to excellent yields. researchgate.net This transformation provides a mechanistically distinct route to the target compound from the aldehyde precursor. While the direct application to 4-methoxybenzaldehyde is not specified, the general utility of the TMDS/I₂ system for carbonyls suggests its potential applicability. researchgate.net

Advanced Synthetic Techniques in Compound Preparation

Modern synthetic chemistry has introduced novel methods for the preparation of organic iodides, often focusing on milder conditions and improved efficiency. One such advanced technique is the use of visible-light photocatalysis. A recently developed method allows for the iodination of simple, unreactive alcohols at room temperature using blue light promotion. nih.gov This process avoids the use of hazardous stoichiometric reagents like triphenylphosphine. The strategy involves a blue light-promoted iodination to form an alkyl iodide intermediate, which can then be used for further transformations. This scalable and phosphine-free conversion highlights a significant advancement in the synthesis of compounds like this compound. nih.gov

Utilization of Polymer-Supported Reagents (e.g., Polymer-Supported Triphenylphosphine)

The use of polymer-supported reagents has emerged as a powerful strategy in organic synthesis, primarily to simplify the purification of the final product. rsc.org One of the most common challenges in reactions employing triphenylphosphine is the removal of the triphenylphosphine oxide byproduct from the reaction mixture. cmu.edu By immobilizing the triphenylphosphine on a solid polymer support, the phosphine oxide byproduct remains attached to the insoluble support and can be easily removed by simple filtration. rsc.orgcmu.edu

In the synthesis of this compound, a polymer-supported triphenylphosphine (PS-TPP) reagent can be effectively used in conjunction with iodine to convert the starting material, (4-methoxyphenyl)methanol. This method has been demonstrated to be highly efficient, affording the desired product in high yield. Specifically, the reaction of (4-methoxyphenyl)methanol with PS-TPP and iodine provides this compound in a 92% yield. nih.gov

This approach not only facilitates a much simpler workup but also allows for the potential recycling of the polymer-supported reagent after regeneration, adding to the economic and environmental benefits of the methodology. The general applicability of PS-TPP has been shown in the conversion of a variety of other alcohols to their corresponding iodides, highlighting the robustness of this technique. nih.gov

Table 1: Synthesis of Alkyl Iodides using Polymer-Supported Triphenylphosphine

| Entry | Starting Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | (4-Methoxyphenyl)methanol | This compound | 92 |

| 2 | 1-(Iodomethyl)-2-methoxybenzene | 1-(Iodomethyl)-2-methoxybenzene | 96 |

| 3 | 3-(Hydroxymethyl)benzonitrile | 3-(Iodomethyl)benzonitrile | 98 |

| 4 | (3-Nitrophenyl)methanol | 1-(Iodomethyl)-3-nitrobenzene | 98 |

| 5 | (2,4-Dichlorophenyl)methanol | 1-(Iodomethyl)-2,4-dichlorobenzene | 97 |

Data sourced from a study on the applications of polymer-supported triphenylphosphine in organic synthesis. nih.gov

Continuous Flow Synthesis Methods

Continuous flow synthesis has gained significant traction as a modern approach to chemical manufacturing, offering advantages such as enhanced safety, better heat and mass transfer, and improved reproducibility over traditional batch methods. While a specific, detailed continuous flow synthesis for this compound is not extensively documented in the provided results, the principles of flow chemistry are readily applicable to this transformation.

The synthesis would typically involve pumping a solution of the starting material, (4-methoxyphenyl)methanol, and the iodinating reagent through a heated reactor coil or a packed-bed reactor. The reaction parameters, such as temperature, residence time, and reagent stoichiometry, can be precisely controlled to optimize the reaction and minimize the formation of byproducts.

For instance, related continuous flow systems have been developed for other halogenation reactions and for reactions involving precursors to this compound. These systems demonstrate the feasibility of implementing flow conditions for similar chemical transformations. Continuous-flow methods are noted for their potential to ensure reproducibility and meet the stringent purity standards required for pharmaceutical-grade compounds. The challenges in flow synthesis, such as potential precipitation, can often be addressed through careful solvent selection and system design, including the use of co-solvents or specialized reactors. tue.nl

Table 2: General Parameters for Continuous Flow Synthesis

| Parameter | Description | Typical Range |

|---|---|---|

| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | 0.1 - 10 mL/min |

| Temperature | The temperature of the reactor coil or column. | Ambient to 200 °C |

| Pressure | The pressure within the flow system, can be used to superheat solvents. | Atmospheric to 250 bar |

| Residence Time | The time the reactants spend in the heated zone of the reactor. | Seconds to minutes |

These are general ranges and would be optimized for the specific synthesis of this compound.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

1-(Iodomethyl)-4-methoxybenzene readily undergoes nucleophilic substitution reactions, where the iodide is displaced by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) pathway. The general mechanism involves the attack of a nucleophile on the electrophilic benzylic carbon, leading to the displacement of the iodide ion.

When this compound reacts with oxygen-based nucleophiles, such as the hydroxide (B78521) ion (OH⁻), an alcohol is formed. This reaction yields (4-methoxyphenyl)methanol, also known as anisyl alcohol. The transformation involves the direct replacement of the iodine atom by a hydroxyl group.

Table 1: Substitution Reaction with Hydroxide

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Hydroxide (OH⁻) | (4-Methoxyphenyl)methanol | Nucleophilic Substitution |

This table illustrates the conversion of this compound to (4-methoxyphenyl)methanol via a nucleophilic substitution reaction with a hydroxide ion.

Nitrogen-containing nucleophiles, such as amines and the cyanide ion (CN⁻), readily react with this compound. The reaction with amines leads to the formation of N-substituted p-methoxybenzylamines, while the reaction with a cyanide salt produces 4-methoxybenzyl cyanide (also known as p-methoxyphenylacetonitrile). nbinno.com 4-Methoxybenzyl cyanide is a valuable intermediate in the synthesis of pharmaceuticals and photoresist chemicals. nbinno.comguidechem.com

Table 2: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Product Class |

| Amine (R-NH₂) | N-alkyl-1-(4-methoxyphenyl)methanamine | Secondary Amine |

| Cyanide (CN⁻) | 2-(4-Methoxyphenyl)acetonitrile | Nitrile |

This table summarizes the products formed from the reaction of this compound with amine and cyanide nucleophiles.

A significant application of this compound in organic synthesis is as an alkylating agent, specifically for introducing the p-methoxybenzyl (PMB) group. This is a common strategy for the protection of functional groups, particularly amines and alcohols. chem-station.comresearchgate.net In N-alkylation, the nitrogen atom of an amine acts as the nucleophile, attacking the benzylic carbon of this compound to form a new carbon-nitrogen bond. The PMB group is favored as a protecting group because it is stable under many reaction conditions but can be removed selectively under specific, often oxidative, conditions. chem-station.comresearchgate.net

The rate of nucleophilic substitution reactions is heavily influenced by the nature of the leaving group. For alkyl halides, the leaving group ability is inversely related to the basicity of the halide anion; weaker bases are better leaving groups. libretexts.orgpressbooks.pub Among the common halides, iodide (I⁻) is the weakest base and consequently the best leaving group. libretexts.orglumenlearning.com This is due to its large size, which allows the negative charge to be dispersed over a larger volume, increasing its stability in solution after it departs. libretexts.org

The order of leaving group ability for halides is: I⁻ > Br⁻ > Cl⁻ > F⁻ libretexts.org

This trend means that this compound is more reactive in SN2 reactions than its bromo, chloro, and fluoro analogues. nih.govresearchgate.net Studies on similar ethyl halides have shown that the reaction rate with ethyl iodide is significantly faster than with ethyl bromide or ethyl chloride. nih.gov

Table 3: Relative Reactivity of Ethyl Halides in an SN2 Reaction

| Leaving Group | Relative Rate |

| I⁻ | 30,000 |

| Br⁻ | 10,000 |

| Cl⁻ | 200 |

| F⁻ | 1 |

This table shows the relative rates of reaction of ethyl halides with a common nucleophile, illustrating the superior leaving group ability of iodide. A similar trend in reactivity is expected for p-methoxybenzyl halides.

Reduction Reactions

The iodomethyl group of this compound can be transformed into other functional groups through reduction.

The iodomethyl group (-CH₂I) can be reduced to a methyl group (-CH₃) using appropriate reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of performing this transformation. rsc.org This reaction, known as hydrogenolysis, replaces the carbon-iodine bond with a carbon-hydrogen bond. The product of this reduction is 4-methylanisole (B47524) (also known as p-methoxytoluene). sigmaaldrich.comnih.gov

Table 4: Reduction of this compound

| Reactant | Reducing Agent | Product | Transformation |

| This compound | e.g., LiAlH₄ | 4-Methylanisole | -CH₂I → -CH₃ |

This table outlines the reduction of the iodomethyl group to a methyl group, converting this compound into 4-methylanisole.

Compound Nomenclature

Oxidation Reactions

Oxidation of the Methoxy (B1213986) Group

The methoxy (-OCH₃) group of this compound is susceptible to oxidation, a reaction characteristic of many methoxy-substituted aromatic compounds. Under specific oxidizing conditions, this group can be converted into other oxygen-containing functionalities. Typically, the oxidation of a methoxy group on a benzene (B151609) ring can lead to the formation of the corresponding aldehyde or, with more potent oxidizing agents or prolonged reaction times, the carboxylic acid.

While specific studies detailing the oxidation of the methoxy group on this compound are not extensively documented, the reactivity can be inferred from studies on related methoxybenzenes. The oxidation process generally involves the cleavage of the methyl C-H bonds or the aryl C-O bond. For instance, the oxidation of phenolic aldehydes, which are structurally related, can proceed via attack by oxidizing species like ozone or hydroxyl radicals. This suggests that strong oxidants could potentially transform the methoxy group of this compound into a hydroxyl group (demethylation) as an intermediate step, which is then rapidly oxidized to a quinone or other degradation products. The transformation to an aldehyde or carboxylic acid would require selective oxidation of the methyl group while preserving the sensitive iodomethyl functionality.

Transition-Metal-Catalyzed Reactions

This compound and its related benzyl (B1604629) halides are versatile substrates in transition-metal-catalyzed reactions, which provide powerful methods for constructing carbon-carbon bonds. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for such transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille-type reactions for related halides)

The iodomethyl group serves as an excellent leaving group in various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. Related benzyl halides, such as 1-(bromomethyl)-4-methoxybenzene, readily participate in Suzuki-Miyaura reactions. For example, they can be coupled with arylboronic acids or their derivatives in the presence of a palladium catalyst and a base to form diarylmethane structures, which are prevalent in many biologically active molecules.

Negishi Coupling: The Negishi reaction couples an organohalide with an organozinc reagent. organic-chemistry.orgwikipedia.org It is a highly effective method for forming sp³-sp², sp²-sp², and sp³-sp³ carbon bonds. rsc.org Benzyl halides are suitable electrophiles for this reaction, coupling with arylzinc or alkylzinc reagents under palladium or nickel catalysis. rsc.orgacs.org The reaction is known for its high functional group tolerance and milder reaction conditions compared to some other coupling methods. rsc.org

Stille Coupling: This reaction pairs an organohalide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org The Stille coupling is renowned for its tolerance of a wide variety of functional groups, and benzyl halides can be used as the electrophilic partner. openochem.orglibretexts.org The primary drawback of this method is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

| Reaction Type | Halide Substrate (Related) | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxybenzyl bromide | Arylboronic Acid | Pd(OAc)₂ / S-Phos | Diarylmethane |

| Negishi | 4-Methoxybenzyl chloride | Arylzinc Chloride | Pd(OAc)₂ / S-Phos | Diarylmethane |

| Stille | Benzyl halide | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Substituted Alkyl/Aryl Benzene |

Oxidative Addition and Reductive Elimination in Catalytic Cycles

The mechanism of the aforementioned cross-coupling reactions hinges on a sequence of elementary steps involving the transition metal catalyst, primarily oxidative addition and reductive elimination. csbsju.eduwikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the carbon-halide bond (e.g., the C-I bond in this compound) to a low-valent metal center, typically Pd(0) or Ni(0). csbsju.edunih.gov In this step, the metal inserts itself into the C-I bond, breaking the bond and forming two new bonds: metal-carbon and metal-iodine. This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)). csbsju.eduyoutube.com The reactivity order for this step is generally R-I > R-Br > R-Cl, making this compound a highly reactive substrate. acs.org

Reductive Elimination: After a transmetalation step (where the organic group from the coupling partner is transferred to the metal center), the final product is formed through reductive elimination . exlibrisgroup.comumb.edu In this step, the two organic groups attached to the metal center couple, forming a new C-C bond and expelling the final product. wikipedia.org Simultaneously, the metal's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)), regenerating the active catalyst, which can then enter a new catalytic cycle. umb.edu This step is typically thermodynamically favorable and drives the catalytic turnover. umb.edu

Organometallic Reactions

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The reactive carbon-iodine bond in this compound allows for its conversion into highly useful organometallic reagents. These reagents effectively reverse the polarity of the benzylic carbon from electrophilic to nucleophilic, a concept known as umpolung. adichemistry.com

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-methoxybenzyl)magnesium iodide. adichemistry.comwikipedia.org The magnesium undergoes an oxidative insertion into the carbon-iodine bond. adichemistry.comalfredstate.edu Grignard reagents are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. wikipedia.orglibretexts.org Care must be taken to exclude water and other acidic protons from the reaction, as they will rapidly quench the reagent. wikipedia.orglibretexts.org

Organolithium Reagents: Similarly, treating this compound with two equivalents of lithium metal results in the formation of the organolithium reagent, (4-methoxybenzyl)lithium. libretexts.orgmasterorganicchemistry.com Organolithium compounds are generally more reactive and more strongly basic than their Grignard counterparts. sigmaaldrich.comtaylorandfrancis.com They are employed in a vast range of organic transformations, including nucleophilic additions and as initiators for polymerization. wikipedia.org The reaction requires anhydrous, non-protic solvents. masterorganicchemistry.com

| Reagent Type | Metal | Typical Solvent | General Reactivity |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Strong Nucleophile, Strong Base |

| Organolithium | Lithium (Li) | Hexane, Diethyl ether | Very Strong Nucleophile, Very Strong Base |

Metal-Metal Exchange Reactions

This compound is an effective substrate for metal-halogen exchange reactions, a fundamental process in organometallic chemistry for creating new carbon-metal bonds. wikipedia.org In these reactions, the highly polarized carbon-iodine bond is cleaved, and the iodine atom is replaced by a metal, yielding a potent organometallic nucleophile. The high reactivity of the benzylic iodide facilitates these exchanges under relatively mild conditions.

Key examples of metal-metal exchange involving this compound include the formation of organomagnesium (Grignard) and organolithium reagents.

Iodine-Magnesium Exchange : The reaction with magnesium metal, typically in an aprotic polar solvent like diethyl ether or tetrahydrofuran (THF), produces the corresponding Grignard reagent, (4-methoxybenzyl)magnesium iodide. This transformation involves the oxidative addition of magnesium to the organic halide. uni-muenchen.de The resulting organomagnesium compound is a powerful nucleophile used to form carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

Iodine-Lithium Exchange : Lithium-halogen exchange is a rapid reaction, often faster than nucleophilic addition. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in a swift exchange to form (4-methoxybenzyl)lithium and the corresponding alkyl iodide (e.g., n-butyl iodide or tert-butyl iodide). wikipedia.org This method is highly efficient for preparing organolithium reagents that are not easily accessible through direct lithiation. wikipedia.org The rate of exchange follows the trend I > Br > Cl, making iodides the preferred substrates. wikipedia.org

These transformations are pivotal for generating highly reactive carbanionic species that serve as essential intermediates in organic synthesis.

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Iodine-Magnesium Exchange | Magnesium (Mg) | (4-methoxybenzyl)magnesium iodide | Anhydrous diethyl ether or THF |

| Iodine-Lithium Exchange | n-Butyllithium (n-BuLi) | (4-methoxybenzyl)lithium | Anhydrous THF or hexane, low temperature |

Radical Chemistry and Reactions Involving Benzylic Radicals

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a precursor for the 4-methoxybenzyl radical. This radical can be generated under various conditions, including thermolysis, photolysis, or through single-electron transfer (SET) processes.

Once formed, the 4-methoxybenzyl radical is a key intermediate that can participate in several types of reactions:

Dimerization : In the absence of other radical scavengers or substrates, two 4-methoxybenzyl radicals can couple to form 1,2-bis(4-methoxyphenyl)ethane.

Atom Transfer Reactions : The radical can abstract an atom from a suitable donor. For instance, in the presence of a hydrogen-atom donor, it can be reduced to 4-methylanisole.

Addition to Multiple Bonds : The 4-methoxybenzyl radical can add to alkenes, alkynes, or other unsaturated systems to form a new carbon-carbon bond and a new radical species, propagating a radical chain reaction.

Studies on related systems, such as the photosensitized oxidation of 4-methoxybenzyl alcohol, have shown the formation of radical cations. rsc.org Similarly, the oxidation of p-methoxybenzyl (PMB) ethers can be achieved using nitroxyl (B88944) radical catalysts, highlighting the susceptibility of the p-methoxybenzyl group to radical-mediated transformations. organic-chemistry.org These processes underscore the electronic nature of the 4-methoxybenzyl moiety, which can stabilize radical intermediates, facilitating their formation and subsequent reactions.

| Reaction Type | Reactant/Condition | Major Product |

|---|---|---|

| Radical Generation | Heat, Light, or Radical Initiator (e.g., AIBN) | 4-methoxybenzyl radical |

| Dimerization | High radical concentration | 1,2-bis(4-methoxyphenyl)ethane |

| Hydrogen Abstraction | Hydrogen-atom donor (e.g., Bu3SnH) | 4-methylanisole |

Wittig-Type and Related Olefination Reactions (as a precursor to phosphonium (B103445) salts)

This compound is a valuable precursor for the synthesis of phosphonium salts, which are the key reagents in the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com

The process involves two main steps:

Synthesis of the Phosphonium Salt : this compound reacts readily with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), via a bimolecular nucleophilic substitution (Sₙ2) reaction. The phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the iodide leaving group. This reaction yields (4-methoxybenzyl)triphenylphosphonium iodide. The high reactivity of the benzylic iodide ensures that this step proceeds efficiently. nih.gov

Formation of the Ylide and Olefination : The resulting phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) to deprotonate the carbon adjacent to the positively charged phosphorus atom. organic-chemistry.org This abstraction of an acidic α-proton generates a phosphorus ylide, a species with adjacent positive and negative charges. masterorganicchemistry.com The ylide is then reacted in situ with an aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction. organic-chemistry.org

This pathway allows for the conversion of a carbonyl group into a carbon-carbon double bond with the 4-methoxybenzyl group attached, providing a reliable route to various substituted stilbene (B7821643) derivatives and other complex olefins.

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Triphenylphosphine (PPh₃) | (4-methoxybenzyl)triphenylphosphonium iodide | Sₙ2 Alkylation |

| 2 | Phosphonium salt + Strong Base (e.g., n-BuLi) | (4-methoxybenzylidene)triphenylphosphorane (Ylide) | Deprotonation |

| 3 | Ylide + Aldehyde/Ketone (R₂C=O) | 1-methoxy-4-(alkenyl)benzene + Triphenylphosphine oxide | Wittig Olefination |

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉IO |

| (4-methoxybenzyl)magnesium iodide | C₈H₉IMgO |

| (4-methoxybenzyl)lithium | C₈H₉LiO |

| 1,2-bis(4-methoxyphenyl)ethane | C₁₆H₁₈O₂ |

| 4-methylanisole | C₈H₁₀O |

| (4-methoxybenzyl)triphenylphosphonium iodide | C₂₆H₂₄IOP |

| Triphenylphosphine | C₁₈H₁₅P |

| Triphenylphosphine oxide | C₁₈H₁₅OP |

| n-Butyllithium | C₄H₉Li |

| tert-Butyllithium | C₄H₉Li |

| Sodium hydride | NaH |

| Sodium methoxide | CH₃NaO |

| Diethyl ether | C₄H₁₀O |

| Tetrahydrofuran (THF) | C₄H₈O |

Advanced Applications in Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

1-(Iodomethyl)-4-methoxybenzene is a key building block for the introduction of the p-methoxybenzyl (PMB) protecting group, which is widely used in the total synthesis of natural products. The PMB group is valued for its stability under a range of reaction conditions and its selective deprotection, typically achieved through oxidative cleavage.

In the intricate, multi-step synthesis of complex natural products, the protection of sensitive functional groups, such as alcohols, is paramount to prevent undesired side reactions. The use of this compound allows for the efficient installation of the PMB ether, safeguarding the hydroxyl group while other parts of the molecule undergo transformation. For instance, in the total synthesis of architecturally complex molecules, the strategic protection of multiple hydroxyl groups is often necessary, and the PMB group offers a reliable option that can be removed orthogonally to other protecting groups. mdpi.com

The reactivity of the iodomethyl group facilitates its use in various carbon-carbon and carbon-heteroatom bond-forming reactions, further extending its utility beyond a simple protecting group reagent. Its role as a key intermediate allows for the sequential addition of molecular fragments, contributing to the construction of the carbon skeleton of complex natural products. nih.gov

Intermediate in the Preparation of Pharmaceutical Precursors

The p-methoxybenzyl moiety introduced by this compound is a common structural motif in a variety of pharmaceutical agents. Consequently, this compound serves as a crucial intermediate in the synthesis of precursors for these drugs. Its application is particularly notable in the synthesis of precursors for certain antiviral and anticancer drugs.

For example, in the development of novel antiviral agents, the synthesis of modified nucleoside analogues often requires the protection of hydroxyl groups on the sugar moiety. nih.govchemrxiv.org this compound can be employed to install the PMB protecting group, which can be later removed in the final stages of the synthesis to yield the active pharmaceutical ingredient (API). nih.gov

Similarly, in the synthesis of precursors for anticancer agents, the targeted modification of complex molecular scaffolds is often required. nih.govnih.govmdpi.compurdue.edu The p-methoxybenzyl group can be introduced to temporarily block a reactive site, allowing for selective transformations elsewhere in the molecule. This strategic use of this compound is instrumental in achieving the desired molecular architecture of the anticancer drug precursor.

| Drug Class | Role of this compound | Example Application |

| Antiviral Agents | Introduction of PMB protecting group for hydroxyl functions in nucleoside precursors. | Synthesis of modified ribose moieties for antiviral nucleosides. |

| Anticancer Agents | Protection of functional groups during the synthesis of complex cytotoxic molecules. | Intermediate in the synthesis of taxol analogues or other complex natural product-based cancer drugs. |

Applications in Materials Science (e.g., Functionalized Polymers, Resins)

The reactivity of this compound also extends to the field of materials science, where it is utilized in the synthesis of functionalized polymers and resins. The introduction of the p-methoxybenzyl group can impart specific properties to the material or serve as a handle for further chemical modification.

One significant application is in the preparation of functionalized polystyrene resins for solid-phase synthesis. cam.ac.uk By reacting this compound with a polystyrene backbone, a resin with pendant p-methoxybenzyl groups can be created. These functionalized resins can then be used as solid supports for the synthesis of peptides, oligonucleotides, and other complex molecules, facilitating purification and automation of the synthetic process.

Furthermore, this compound can be used as an initiator or a functionalizing agent in controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with specific architectures, such as block copolymers or star polymers, where the p-methoxybenzyl group can be located at the chain ends or along the polymer backbone. These functionalized polymers may find applications in areas such as drug delivery, coatings, and advanced materials.

Radiolabeling Applications (e.g., Radiopharmaceutical Synthesis)

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) is a critical area of medicinal chemistry. This compound can be utilized in the synthesis of precursors for radiopharmaceuticals. mdpi.com The p-methoxybenzyl group can be incorporated into a targeting molecule, such as a peptide or a small molecule inhibitor, which is designed to bind to a specific biological target in the body.

| Radionuclide | Imaging Technique | Role of this compound |

| Fluorine-18 (¹⁸F) | PET | Synthesis of precursors for ¹⁸F-labeled radiotracers. |

| Carbon-11 (¹¹C) | PET | Synthesis of precursors for ¹¹C-labeled radiotracers. |

Strategies for Stereoselective Synthesis Utilizing the Compound

Achieving stereocontrol is a central challenge in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive natural products. This compound can be employed as an electrophile in stereoselective alkylation reactions.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a prochiral enolate can be derivatized with a chiral auxiliary, and its subsequent reaction with this compound will proceed with high diastereoselectivity, leading to the formation of a new stereocenter with a predictable configuration. nih.govcharettelab.canih.gov The chiral auxiliary can then be cleaved to afford the enantiomerically enriched product.

Another approach involves the use of chiral catalysts. google.comfrontiersin.orgnih.govrsc.orgrsc.orgnih.gov In a catalytic asymmetric synthesis, a small amount of a chiral catalyst is used to control the stereochemistry of the reaction. For example, a phase-transfer catalyst or a metal-ligand complex can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other in the reaction of a nucleophile with this compound. These catalytic methods are highly desirable as they are more atom-economical than the use of stoichiometric chiral auxiliaries.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of 1-(Iodomethyl)-4-methoxybenzene. These analyses typically involve the examination of frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and various calculated electronic descriptors.

The reactivity of this compound is largely dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electrophilic iodomethyl group (-CH₂I). The methoxy group, positioned para to the iodomethyl group, donates electron density to the benzene (B151609) ring through resonance. This has a significant impact on the electronic environment of the benzylic carbon.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For molecules like this compound, the HOMO is typically localized on the electron-rich aromatic ring, influenced by the methoxy group. The LUMO, on the other hand, is often centered on the antibonding σ* orbital of the C-I bond in the iodomethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atom of the methoxy group and the π-system of the benzene ring. Conversely, a region of positive potential (electron-poor) would be expected around the benzylic carbon and the iodine atom, indicating the most probable sites for nucleophilic attack. This visual tool is invaluable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity. These descriptors, based on the energies of the FMOs, help in predicting the behavior of the molecule in chemical reactions.

| Reactivity Descriptor | Predicted Influence on this compound |

| Chemical Hardness (η) | A larger HOMO-LUMO gap would indicate greater hardness and lower reactivity. |

| Chemical Potential (μ) | A more negative chemical potential suggests a better electron acceptor. |

| Electrophilicity Index (ω) | A higher electrophilicity index points to a greater capacity to accept electrons. |

These computational analyses collectively suggest that the benzylic carbon in this compound is a primary site for nucleophilic attack, a prediction that is well-supported by experimental observations of its reactivity in substitution reactions.

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, the most common reaction is nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 pathway. Theoretical calculations can help determine the more favorable pathway by mapping the potential energy surface (PES) and calculating the energy profiles of the competing mechanisms.

Sₙ2 Mechanism: In a bimolecular nucleophilic substitution (Sₙ2) reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. For this compound, this would involve a backside attack by the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. Computational modeling of this process involves locating the transition state, which is a high-energy species where the nucleophile and the leaving group are both partially bonded to the carbon atom. The energy of this transition state determines the activation energy of the reaction.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. In the case of this compound, the first and rate-determining step would be the departure of the iodide ion to form a p-methoxybenzyl carbocation. This intermediate would then be rapidly attacked by a nucleophile. Computational modeling of the Sₙ1 pathway involves calculating the energy required to form the carbocation intermediate.

Potential Energy Surface (PES): By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The PES provides a comprehensive view of the reaction landscape and allows for the determination of the lowest energy path, which corresponds to the most likely reaction mechanism. For this compound, the relative energies of the Sₙ2 transition state and the Sₙ1 carbocation intermediate would determine which mechanism is favored under specific conditions. Factors such as the nature of the nucleophile, the solvent, and the temperature can also be incorporated into these models to provide a more accurate prediction.

The following table illustrates a hypothetical comparison of calculated activation energies for the two pathways:

| Parameter | Sₙ2 Pathway | Sₙ1 Pathway |

| Rate-Determining Step | Nucleophilic attack and leaving group departure | Formation of carbocation intermediate |

| Calculated Activation Energy (hypothetical) | Lower in polar aprotic solvents with strong nucleophiles | Lower in polar protic solvents with weak nucleophiles |

These calculations are crucial for rationalizing and predicting the outcome of reactions involving this compound.

Investigation of Intermediate Stability and Transition States

The stability of intermediates and the structure of transition states are critical factors that govern the course of a chemical reaction. Computational chemistry provides the means to investigate these transient species in detail.

Intermediate Stability: In the context of an Sₙ1 reaction of this compound, the key intermediate is the p-methoxybenzyl carbocation. The stability of this carbocation is paramount to the feasibility of the Sₙ1 pathway. Computational studies on substituted benzylic carbocations have shown that electron-donating groups, such as a para-methoxy group, significantly stabilize the carbocation through resonance. kiku.dk The lone pairs on the oxygen atom can be delocalized into the vacant p-orbital of the benzylic carbon, spreading the positive charge over the entire molecule. DFT calculations can quantify this stabilization energy, providing a measure of the relative stability of the carbocation compared to unsubstituted or differently substituted benzyl (B1604629) carbocations.

| Substituent at para-position | Calculated Relative Stability of Benzyl Carbocation |

| -H | Reference |

| -CH₃ | More stable |

| -OCH₃ | Significantly more stable |

| -NO₂ | Less stable |

This enhanced stability of the p-methoxybenzyl carbocation makes the Sₙ1 mechanism a more viable pathway for this compound compared to unsubstituted benzyl iodide.

Transition States: The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. Its structure and energy determine the rate of the reaction. Using computational methods, the geometry of the transition state for a reaction of this compound can be located and characterized.

For an Sₙ2 reaction, the transition state would feature a pentacoordinate benzylic carbon with the incoming nucleophile and the departing iodide ion positioned on opposite sides. For an Sₙ1 reaction, the transition state for the first step resembles the carbocation intermediate, with a significantly elongated C-I bond.

Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state. By performing vibrational frequency calculations, it can be confirmed that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state provides the activation energy for the reaction, a key parameter in chemical kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.